molecular formula C8H12Cl2O2 B14611953 Cyclohexyl dichloroacetate CAS No. 57878-42-9

Cyclohexyl dichloroacetate

Cat. No.: B14611953
CAS No.: 57878-42-9
M. Wt: 211.08 g/mol
InChI Key: GITKDGMJPPXGET-UHFFFAOYSA-N
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Description

Cyclohexyl dichloroacetate is an organic compound that belongs to the family of dichloroacetates It is characterized by the presence of a cyclohexyl group attached to a dichloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with cyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl dichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and a suitable catalyst, this compound can hydrolyze to produce dichloroacetic acid and cyclohexanol.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichloroacetate group is replaced by other nucleophiles.

    Reduction: this compound can be reduced to form cyclohexyl acetate and other related compounds.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Hydrolysis: Dichloroacetic acid and cyclohexanol.

    Substitution: Various substituted cyclohexyl esters.

    Reduction: Cyclohexyl acetate and related compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyclohexyl dichloroacetate involves its interaction with cellular metabolic pathways. Similar to other dichloroacetates, it is believed to inhibit the enzyme pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH). This shift in metabolic activity promotes oxidative phosphorylation over glycolysis, which can selectively target cancer cells that rely heavily on glycolysis for energy production .

Comparison with Similar Compounds

Cyclohexyl dichloroacetate can be compared with other dichloroacetates, such as:

    Sodium dichloroacetate: Commonly studied for its anticancer properties.

    Methyl dichloroacetate: Used in organic synthesis and as a reagent in various chemical reactions.

    Ethyl dichloroacetate: Similar applications in organic synthesis and industrial processes.

Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other dichloroacetates, making it a valuable compound for specific applications.

Properties

CAS No.

57878-42-9

Molecular Formula

C8H12Cl2O2

Molecular Weight

211.08 g/mol

IUPAC Name

cyclohexyl 2,2-dichloroacetate

InChI

InChI=1S/C8H12Cl2O2/c9-7(10)8(11)12-6-4-2-1-3-5-6/h6-7H,1-5H2

InChI Key

GITKDGMJPPXGET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C(Cl)Cl

Origin of Product

United States

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